Quinolin-8-yl 4-chlorobenzenesulfonate
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Overview
Description
Benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester is an organic compound that combines the structural features of benzenesulfonic acid and quinoline
Preparation Methods
The synthesis of benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester typically involves the esterification of 4-chlorobenzenesulfonic acid with 8-hydroxyquinoline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester can be compared with similar compounds such as:
Benzenesulfonic acid, 4-chloro-, 8-hydroxyquinoline: This compound shares structural similarities but differs in its functional groups.
Quinoline derivatives: These compounds have a quinoline core and exhibit similar chemical properties and applications.
Sulfonamide derivatives: These compounds contain a sulfonamide group and are known for their biological activities.
The uniqueness of benzenesulfonic acid, 4-chloro-, 8-quinolinyl ester lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61430-84-0 |
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Molecular Formula |
C15H10ClNO3S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
quinolin-8-yl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
InChI Key |
XAZKKDQLXJQXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
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